molecular formula C7H5N3O3 B12825201 4-Nitro-1H-benzo[d]imidazol-6-ol

4-Nitro-1H-benzo[d]imidazol-6-ol

Cat. No.: B12825201
M. Wt: 179.13 g/mol
InChI Key: KQZYLWARAWRASU-UHFFFAOYSA-N
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Description

4-Nitro-1H-benzo[d]imidazol-6-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals. The presence of a nitro group at the 4-position and a hydroxyl group at the 6-position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-benzo[d]imidazol-6-ol typically involves the cyclization of o-phenylenediamine derivatives with suitable nitro-substituted carboxylic acids or their derivatives. One common method includes the reaction of 4-nitro-2-aminophenol with formic acid under reflux conditions to yield the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1H-benzo[d]imidazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed:

    Reduction of Nitro Group: 4-Amino-1H-benzo[d]imidazol-6-ol.

    Oxidation of Hydroxyl Group: 4-Nitro-1H-benzo[d]imidazol-6-one.

    Substitution Reactions: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitro-1H-benzo[d]imidazol-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Nitro-1H-benzo[d]imidazol-6-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

    4-Nitro-1H-benzo[d]imidazole: Lacks the hydroxyl group at the 6-position.

    6-Hydroxy-1H-benzo[d]imidazole: Lacks the nitro group at the 4-position.

    4-Amino-1H-benzo[d]imidazol-6-ol: The nitro group is reduced to an amino group.

Uniqueness: 4-Nitro-1H-benzo[d]imidazol-6-ol is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

7-nitro-3H-benzimidazol-5-ol

InChI

InChI=1S/C7H5N3O3/c11-4-1-5-7(9-3-8-5)6(2-4)10(12)13/h1-3,11H,(H,8,9)

InChI Key

KQZYLWARAWRASU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)[N+](=O)[O-])O

Origin of Product

United States

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